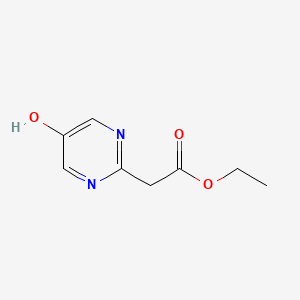

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-hydroxypyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)3-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXOCUHPLFTGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 5 Hydroxypyrimidin 2 Yl Acetate

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a π-deficient heterocycle, which inherently influences its reactivity towards both nucleophiles and electrophiles. The presence of substituents, such as the hydroxyl group at position 5 and the ethyl acetate (B1210297) group at position 2, further modulates this reactivity.

The electron-deficient nature of the pyrimidine ring generally makes it susceptible to nucleophilic aromatic substitution (SNAr) and resistant to electrophilic aromatic substitution (SEAr). rsc.orgnih.govresearchgate.net

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is typically challenging due to its π-deficient character. researchgate.netrsc.org However, the C-5 position is the most electron-rich and therefore the most likely site for electrophilic attack. The presence of the strong electron-donating hydroxyl group at the C-5 position significantly activates the ring towards electrophilic substitution, directing incoming electrophiles to the C-4 and C-6 positions. Common electrophilic substitution reactions are often difficult but can be achieved under specific conditions, particularly with activating groups present. researchgate.netrsc.org

Table 1: Predicted Reactivity of the Pyrimidine Ring in Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

| Reaction Type | Position | Reactivity | Influencing Factors |

| Nucleophilic Substitution | C-4, C-6 | Low (without leaving group) | π-deficient nature of the ring. |

| Electrophilic Substitution | C-4, C-6 | Enhanced | Activating effect of the C-5 hydroxyl group. |

| Electrophilic Substitution | C-5 | Very Low | Position is already substituted and less reactive than C-4/C-6. |

The hydroxyl group at position 5 is chemically similar to a phenol (B47542) and is a key site for derivatization. Its reactivity allows for the introduction of a wide variety of functional groups through etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is a versatile method for introducing alkyl or aryl groups. ufl.edursc.orgresearchgate.net

Example Reaction: Reaction with an alkyl halide (R-X) in the presence of a base yields the corresponding 5-alkoxy-pyrimidine derivative.

Esterification: The hydroxyl group can undergo esterification when treated with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, reacting the hydroxyl group with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.comorganic-chemistry.org Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) provides a more rapid and often higher-yielding route to the corresponding ester.

Example Reaction: Acylation with an acid chloride (RCOCl) in the presence of a base yields the 5-acyloxy-pyrimidine derivative.

To perform reactions elsewhere on the molecule without interference from the acidic hydroxyl group, it can be temporarily protected. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Common protecting groups for phenolic hydroxyls include:

Ethers: Benzyl (Bn) ethers are frequently used. They are stable to many reagents but can be removed by catalytic hydrogenation.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are also employed. They are typically stable under non-acidic conditions and are readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Common Protecting Groups for the 5-Hydroxyl Functionality

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr) with a base (e.g., K₂CO₃) | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMS chloride with a base (e.g., imidazole) | Tetrabutylammonium fluoride (TBAF) or acid |

Reactions of the Ethyl Acetate Side Chain

The ethyl acetate group at the C-2 position is another key site for chemical modification, most commonly through hydrolysis of the ester.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(5-hydroxypyrimidin-2-yl)acetic acid, under either acidic or basic conditions (saponification). nih.govsemanticscholar.org

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction is irreversible as the resulting carboxylate salt is deprotonated. Acidic workup is required to isolate the neutral carboxylic acid. nih.gov

Acid-Catalyzed Hydrolysis: This is an equilibrium process requiring treatment with a strong acid (e.g., sulfuric acid, hydrochloric acid) in the presence of excess water. masterorganicchemistry.com

The resulting carboxylic acid is a versatile intermediate that can be converted into other derivatives, such as amides, acid chlorides, or other esters. For example, coupling the carboxylic acid with an amine in the presence of a peptide coupling agent (e.g., EDCI, HOBT) would yield the corresponding amide. nih.govmdpi.com

Transesterification and Other Ester Transformations

The ethyl ester group in Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a key functional handle that can be readily transformed into other esters or carboxylic acids, allowing for the introduction of a wide array of functional groups.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is a fundamental transformation. This reaction is typically catalyzed by either an acid or a base. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. scielo.br

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and acidic ion-exchange resins like Amberlyst-15. scielo.brresearchgate.net The reaction is reversible, and to drive it to completion, it is often necessary to use the new alcohol in large excess or to remove the ethanol (B145695) byproduct, for instance, by distillation. biofueljournal.com For example, the transesterification of ethyl acetate with glycerol (B35011) has been shown to be effectively catalyzed by sulfuric acid, leading to the formation of acetins. scielo.br While specific studies on Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate are not prevalent, the general principles of transesterification are applicable.

Table 1: Representative Conditions for Acid-Catalyzed Transesterification of Ethyl Esters

| Catalyst | Alcohol | Temperature (°C) | Reaction Time | Observations |

| H₂SO₄ | Glycerol | 90 | 2 hours | Total consumption of glycerol. scielo.br |

| Amberlyst-15 (dry) | Glycerol | 90 | 2 hours | Total consumption of glycerol. scielo.br |

| Amberlyst-15 (wet) | Glycerol | 70 | 7 hours | 97.71% conversion of glycerol. researchgate.net |

Basic conditions can also be employed for transesterification, typically using an alkoxide base corresponding to the desired alcohol.

Beyond transesterification, the ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents to form amides, significantly broadening the accessible chemical space.

Reactions at the Alpha-Carbon of the Acetate Moiety

The alpha-carbon of the acetate moiety, being adjacent to the carbonyl group, possesses acidic protons and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.orgmsu.edu

The acidity of these alpha-protons allows for reactions such as alkylations, aldol (B89426) condensations, and Claisen condensations. Base-catalyzed deprotonation generates the enolate, which can then react with electrophiles. youtube.com For instance, the enolate can be alkylated with alkyl halides to introduce new carbon substituents at the alpha-position.

Furthermore, the alpha-carbon can be halogenated under acidic conditions. libretexts.org The resulting α-halo ester is a valuable intermediate that can undergo nucleophilic substitution reactions, providing another avenue for functionalization. youtube.com

Table 2: General Reactions at the Alpha-Carbon of Esters

| Reaction Type | Reagents | Product Type |

| Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl Ester |

| Aldol Condensation | Aldehyde/Ketone, Base or Acid | β-Hydroxy Ester |

| Claisen Condensation | Ester, Strong Base (e.g., NaOEt) | β-Keto Ester |

| Halogenation | Acid, Halogen (e.g., Br₂) | α-Halo Ester |

While these are general reactions for esters, their application to Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate would need to consider the potential for competing reactions at other sites of the molecule, such as the phenolic hydroxyl group or the pyrimidine ring itself.

Strategic Functionalization for Advanced Molecular Structures

The strategic functionalization of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is crucial for the development of more complex and potentially bioactive molecules. This can be achieved through selective modification of its peripheral sites and by introducing diverse linkers and scaffolds.

Selective Modification of Peripheral Sites for Chemical Diversity

The 5-hydroxy group on the pyrimidine ring is a key site for selective modification. It can act as a nucleophile in various reactions, such as O-alkylation and O-acylation. For instance, the alkylation of similar 6-chloro-5-hydroxy-4-aminopyrimidines has been demonstrated, where the hydroxyl group is converted to an ether. nih.gov This transformation not only masks the potentially reactive hydroxyl group but also allows for the introduction of a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

Etherification can be achieved using various alkylating agents in the presence of a base. ufl.eduresearchgate.net The choice of base and reaction conditions can influence the selectivity of the reaction, especially in the presence of other nucleophilic sites.

Table 3: Example of O-Alkylation on a Hydroxypyrimidine Core

| Substrate | Alkylating Agent | Base | Solvent | Product |

| 6-chloro-5-hydroxy-4-aminopyrimidine | 2-bromopropane | K₂CO₃ | Acetonitrile | 6-chloro-5-isopropoxy-4-aminopyrimidine nih.gov |

| 6-chloro-5-hydroxy-4-aminopyrimidine | 3-dimethylamino-1-propyl chloride | K₂CO₃ | Acetonitrile | 6-chloro-5-(3-dimethylaminopropoxy)pyrimidine nih.gov |

These examples on a related pyrimidine scaffold highlight the feasibility of selectively targeting the hydroxyl group for derivatization.

Introduction of Diverse Linkers and Scaffolds

The functional groups on Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate provide multiple attachment points for such linkers. For example, the carboxylic acid, obtained from the hydrolysis of the ethyl ester, can be used to form an amide bond with an amine-containing linker. Alternatively, the 5-hydroxyl group can be used to form an ether or ester linkage with a suitable linker.

The choice of linker is critical and can range from simple alkyl chains to more complex structures like polyethylene (B3416737) glycol (PEG) chains or rigid heterocyclic systems. nih.gov The introduction of a linker can be used to connect the pyrimidine core to another pharmacophore, a solid support for combinatorial synthesis, or a targeting moiety. For example, in the context of Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. nih.gov

Furthermore, the pyrimidine ring itself can be considered a scaffold that can be elaborated upon. For instance, through a series of reactions, it might be possible to append other ring systems or complex side chains to the core structure, leading to novel molecular frameworks with diverse three-dimensional shapes. acs.org

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 5 Hydroxypyrimidin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Elucidation

Specific chemical shifts (δ), coupling constants (J), and multiplicities for the protons and carbon atoms of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate are not available in the reviewed literature. A hypothetical analysis would predict signals corresponding to the ethyl group (a quartet and a triplet), the methylene (B1212753) bridge, and the protons on the pyrimidine (B1678525) ring. Similarly, ¹³C NMR would be expected to show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the methylene bridge, and the pyrimidine ring carbons. However, without experimental data, a precise and verifiable assignment is impossible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between adjacent protons, such as those within the ethyl group. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and their attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) technique would provide crucial information about longer-range (two- and three-bond) correlations, helping to piece together the entire molecular framework. Unfortunately, no published 2D NMR data for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate could be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate would be a critical piece of data for its unambiguous identification. Analysis of its fragmentation pattern in the mass spectrometer would reveal characteristic losses of functional groups, further confirming its structure. Regrettably, specific HRMS data and fragmentation analysis for this compound are not documented in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, C-N stretches, and aromatic C-H and C=C stretches of the pyrimidine ring. The precise wavenumbers of these absorptions, however, remain unreported.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a compound and for its isolation from reaction mixtures. The development of a reliable chromatographic method would require the determination of optimal conditions, such as the choice of stationary and mobile phases. There is no available literature detailing established chromatographic methods for the analysis or purification of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate and quantifying its presence in a mixture. researchgate.netcabidigitallibrary.orgrsc.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar, organic molecule. In this method, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase, which then passes through a column packed with a non-polar stationary phase (typically C18).

The separation principle relies on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. tbzmed.ac.ir Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, being a polar compound, will have a moderate affinity for the non-polar stationary phase, resulting in a characteristic retention time under specific analytical conditions. Impurities that are more polar will elute earlier, while less polar impurities will be retained longer on the column. A UV detector is commonly used for visualization, as the pyrimidine ring system is chromophoric. researchgate.netrsc.org The purity of the sample is determined by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all detected peaks. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration. tbzmed.ac.ir

A typical set of conditions for the analysis of this compound or related pyrimidine derivatives is detailed in the table below. znaturforsch.comgoogle.com

Table 1: Representative HPLC Method Parameters for Analysis

| Parameter | Value/Type |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid or a buffer like Ammonium Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225-280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique used to monitor the progress of the chemical synthesis of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate. semanticscholar.orgsemanticscholar.org By periodically sampling the reaction mixture and analyzing it by TLC, chemists can track the consumption of starting materials and the formation of the desired product. google.com

The process involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. A "co-spot," where the reaction mixture is spotted on top of the starting material, is also used to help in identification. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. rsc.org Due to its polarity, Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate will exhibit a specific Retention Factor (Rf) value in a given eluent system. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, appears and its intensity ceases to increase. Visualization is typically achieved under UV light. core.ac.uk

Table 2: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, with the ratio adjusted to achieve optimal separation. Common systems include varying ratios of n-Hexane:Ethyl Acetate (B1210297) or Dichloromethane:Methanol. |

| Visualization | UV lamp (254 nm) |

| Analysis | Comparison of Rf values of starting materials, reaction mixture, and co-spot. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound by precisely determining the mass percentages of its constituent elements. For Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, with the molecular formula C₈H₁₀N₂O₃, this analysis provides experimental confirmation of its atomic composition.

The technique involves combusting a small, precisely weighed sample of the purified compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantitatively measured. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are calculated. The percentage of oxygen is typically determined by difference. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% tolerance, is considered strong evidence of the compound's purity and correct elemental composition. semanticscholar.orgsemanticscholar.org

Table 3: Elemental Composition Data for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (C₈H₁₀N₂O₃)

| Element | Theoretical (%) | Found (%)* |

|---|---|---|

| Carbon (C) | 52.74 | 52.65 |

| Hydrogen (H) | 5.53 | 5.59 |

| Nitrogen (N) | 15.38 | 15.31 |

| Oxygen (O) | 26.35 | 26.45 |

*Illustrative values representing a successful analysis within accepted error margins.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. While a solved crystal structure for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is not available in public databases as of this writing, this technique would provide unparalleled insight into its molecular architecture if a suitable single crystal could be obtained.

The analysis would unambiguously confirm the compound's connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. A key structural aspect that would be resolved is the tautomeric form of the hydroxypyrimidine ring in the solid state, confirming whether it exists predominantly as the hydroxyl tautomer or the alternative keto (pyrimidone) form. Furthermore, the crystallographic data would reveal the molecule's conformation and how individual molecules pack together in the crystal, detailing intermolecular interactions such as hydrogen bonds involving the hydroxyl group and pyrimidine nitrogens, which govern the material's macroscopic properties.

To illustrate the type of data obtained from such an analysis, the table below shows crystallographic parameters for a related pyrimidine derivative, Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.

Table 4: Example Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Compound | Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate |

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.6579 Å, b = 9.7394 Å, c = 9.9188 Å |

| α = 62.661°, β = 71.416°, γ = 65.024° | |

| Volume (V) | 665.35 ų |

| Z (Molecules per unit cell) | 2 |

Computational Chemistry and Theoretical Investigations of Ethyl 2 5 Hydroxypyrimidin 2 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of organic molecules. nih.gov For pyrimidine (B1678525) derivatives, these calculations can help in understanding the influence of various substituents on the electronic distribution and energy levels of the molecule. epstem.net

The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge across the molecule.

The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron-donating capability. Conversely, the LUMO is the innermost orbital without electrons, and its energy level indicates the ability of the molecule to accept electrons. A lower LUMO energy points to a better electron-accepting nature. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a large HOMO-LUMO gap signifies higher stability. researchgate.net

For substituted pyrimidines, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and the resulting energy gap. epstem.net For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. In the case of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, the hydroxyl group (-OH) at the 5-position is expected to act as an electron-donating group, influencing the electron density of the pyrimidine ring. The ethyl acetate (B1210297) group at the 2-position, being an electron-withdrawing group, will also modulate the electronic properties.

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In pyrimidine derivatives, the nitrogen atoms are typically electron-rich centers, while the hydrogen atoms and certain carbon atoms can be electron-poor. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine Derivative A | -6.5 | -1.2 | 5.3 |

| Pyrimidine Derivative B | -6.2 | -1.5 | 4.7 |

| Pyrimidine Derivative C | -6.8 | -1.1 | 5.7 |

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a given reaction, it is possible to determine the most energetically favorable route from reactants to products. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their activation energies.

For the synthesis or modification of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, theoretical calculations can be employed to predict the feasibility of different synthetic routes. For example, in reactions involving the pyrimidine ring, calculations can help to predict the regioselectivity of electrophilic or nucleophilic substitutions by analyzing the charge distribution and frontier molecular orbitals. The identification of transition state geometries and their corresponding energies provides a deeper understanding of the reaction mechanism and allows for the optimization of reaction conditions to favor the desired product.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, providing insights into their conformational preferences and interactions over time.

The flexibility of the ethyl acetate side chain and the potential for rotation around the bond connecting it to the pyrimidine ring mean that Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.

The pyrimidine ring itself, while aromatic, can also exhibit some degree of flexibility. researchgate.net The preferred conformation of the molecule can have a significant impact on its reactivity and biological activity, as it determines the spatial arrangement of its functional groups.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them under specific conditions (e.g., in a particular solvent). mdpi.comresearchgate.netmdpi.com This information is valuable for understanding how the molecule might interact with other chemical species, such as reactants or catalysts.

Computational methods are increasingly being used to optimize reaction conditions and to design more efficient catalysts. nih.govmdpi.comresearchgate.net For reactions involving Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, in silico approaches can be used to screen different catalysts and solvents to identify those that are most likely to improve reaction rates and yields.

By modeling the interaction between the substrate, reactants, and catalyst, it is possible to gain a molecular-level understanding of the catalytic cycle. This can help in identifying the key factors that control the efficiency of the catalyst and in designing new catalysts with improved properties. For example, molecular docking studies can be used to predict how the substrate binds to the active site of a catalyst, and quantum chemical calculations can be used to model the elementary steps of the catalytic reaction.

Structure-Reactivity Relationship Analysis for Chemical Transformations

The concept of structure-activity relationships (SAR) is central to understanding how the chemical structure of a molecule determines its reactivity and biological activity. nih.govresearchgate.netmdpi.comic.ac.uk For Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR).

By calculating a range of electronic and structural descriptors for a series of related pyrimidine derivatives and correlating these with their experimentally determined reactivity, it is possible to build predictive models. These models can then be used to estimate the reactivity of new, unsynthesized compounds.

Key descriptors often used in QSRR studies include HOMO and LUMO energies, the HOMO-LUMO gap, atomic charges, dipole moments, and molecular shape indices. For example, a strong correlation might be found between the LUMO energy of a series of pyrimidine derivatives and their susceptibility to nucleophilic attack. Such a relationship would be valuable for predicting the reactivity of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in similar reactions.

The insights gained from these computational analyses can guide the design of new pyrimidine derivatives with tailored reactivity for specific chemical transformations. By understanding how modifications to the molecular structure affect its electronic and steric properties, chemists can rationally design molecules with desired characteristics.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Role as a Key Building Block for Complex Pyrimidine-Containing Architectures

The structure of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate makes it a fundamental building block for more elaborate molecules that retain the pyrimidine (B1678525) framework. The pyrimidine moiety is a privileged structure in medicinal chemistry, known to be a core component in a wide range of pharmacologically active compounds. nih.gov The hydroxyl and ester groups on the pyrimidine ring can be strategically modified to build complex, 2,5-disubstituted pyrimidine derivatives. researchgate.net

Researchers have successfully synthesized various pyrimidine-containing architectures that exhibit significant biological potential, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties. nih.gov For instance, the general pyrimidine scaffold is central to the design of selective PI3Kα inhibitors, which are targeted for cancer therapy. nih.gov The synthesis of these complex molecules often relies on starting materials like Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, which provide the essential pyrimidine core ready for elaboration.

Table 1: Examples of Complex Pyrimidine-Containing Architectures

| Resulting Compound Class | Synthetic Precursor Type | Potential Biological Application |

|---|---|---|

| 2,5-Disubstituted Pyrimidines | Alkyl 5-hydroxy-pyrimidin-2-yl acetate (B1210297) | Cytotoxic Agents |

| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Pyrimidine Carboxylic Acid | Anti-fibrotic Agents |

This table provides illustrative examples of compound classes that can be developed from pyrimidine-based building blocks.

Precursor in the Development of Diverse Chemical Scaffolds

Beyond its use in elaborating existing pyrimidine structures, Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate serves as a precursor for a variety of different chemical scaffolds. The inherent reactivity of the pyrimidine ring system allows for its transformation into other fused or modified heterocyclic systems. These hydroxy-pyrimidine intermediates are recognized as useful scaffolds for the synthesis of diverse functionalized pyrimidines and related structures. researchgate.net

The development of novel molecular scaffolds is a cornerstone of drug discovery, with the goal of creating compounds with unique physicochemical and biological properties. mdpi.com Pyrimidine derivatives, including those derived from Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, are often investigated for their therapeutic potential due to their ability to interact with biological targets like enzymes and receptors. ontosight.aiontosight.ai The strategic use of such precursors enables chemists to generate libraries of compounds based on varied heterocyclic frameworks, accelerating the discovery of new bioactive molecules. mdpi.com

Synthetic Utility in Multi-step Synthesis of Heterocyclic Frameworks

The utility of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is particularly evident in multi-step synthetic sequences that produce complex heterocyclic frameworks. Multi-step synthesis is essential for creating molecules with precise functionalities and stereochemistry, which are often required for biological activity. researchgate.net

Continuous flow microreactor technology has emerged as a powerful tool for multi-step synthesis, allowing for the rapid and efficient construction of complex molecules without the isolation of intermediates. nih.gov For example, a sequential process involving Hantzsch thiazole (B1198619) synthesis, deketalization, and a Biginelli multicomponent reaction has been developed to produce highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov While not a direct use of the title compound, this demonstrates the integration of pyrimidine-forming reactions into complex, automated synthetic workflows. The functional groups on Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate make it an ideal candidate for integration into similar multi-step processes, where the hydroxyl and ester moieties can be sequentially or orthogonally manipulated to build molecular complexity. mdpi.com

Table 2: Research Findings on Related Pyrimidine Synthesis

| Synthesis Type | Key Reaction | Precursor Features | Significance |

|---|---|---|---|

| Large-Scale Synthesis | SNAr and Palladium-Catalyzed Reactions | 5-bromo-2-chloropyrimidine analogue | Provides high-yield route to 5-hydroxy-pyrimidin-2-yl acetates. researchgate.net |

| Multi-component Reaction | Biginelli Reaction | Aldehyde, Carbonyl Compound, Urea (B33335) | Efficiently produces dihydropyrimidinone (DHPM) derivatives. mdpi.com |

This table summarizes key research findings related to the synthesis of pyrimidine derivatives and complex heterocyclic systems.

Future Research Directions and Emerging Avenues for Ethyl 2 5 Hydroxypyrimidin 2 Yl Acetate

Innovations in Environmentally Benign Synthetic Methods for Pyrimidine (B1678525) Acetates

The chemical industry's increasing focus on sustainability has spurred significant advancements in green chemistry, aiming to reduce the environmental impact of synthetic processes. powertechjournal.compowertechjournal.com Historically, the synthesis of pyrimidine derivatives often involved hazardous solvents, toxic reagents, and substantial energy consumption. powertechjournal.compowertechjournal.com Modern research, however, is pivoting towards eco-friendly alternatives that offer high yields, faster reaction times, and simpler workup procedures with minimal waste. rasayanjournal.co.in

Several green synthetic techniques are being actively explored for the synthesis of pyrimidines and, by extension, pyrimidine acetates. rasayanjournal.co.in These methods prioritize financial feasibility, eco-friendliness, and high efficiency. rasayanjournal.co.in Microwave-assisted synthesis, for instance, uses microwave heating as an alternative energy source to accelerate reactions, often leading to excellent yields in a fraction of the time required for conventional heating. ijper.org Other promising energy-efficient approaches include the use of ultrasound (sonochemistry) and mechanical grinding (mechanochemistry or "Grindstone Chemistry"), which can facilitate reactions in the absence of traditional solvents. rasayanjournal.co.in

Multicomponent reactions (MCRs) represent a particularly powerful green strategy, allowing for the synthesis of complex molecules like pyrimidine derivatives from three or more reactants in a single step, which enhances atom economy and reduces waste. rasayanjournal.co.in The development of solvent-free reaction conditions is another key area of innovation, offering cleaner reactions and simplified product purification. rasayanjournal.co.in

Table 1: Comparison of Green Synthetic Methods for Pyrimidine Derivatives

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often under basic conditions. | Shorter reaction times, excellent yields, energy efficiency. ijper.org | ijper.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, promoting chemical reactions. | Faster reaction rates, high yields, applicable to one-pot synthesis. rasayanjournal.co.in | rasayanjournal.co.in |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or ball milling techniques. | Clean reactions, simple separation and purification, reduced environmental impact. rasayanjournal.co.in | rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. | High atom economy, reduced waste, operational simplicity, high yields. rasayanjournal.co.inresearchgate.net | rasayanjournal.co.inresearchgate.net |

| Biocatalysis | Uses enzymes or whole organisms as catalysts for chemical transformations. | High selectivity, mild reaction conditions, use of renewable resources. powertechjournal.compowertechjournal.com | powertechjournal.compowertechjournal.com |

Exploration of Novel Catalytic Systems for Regio- and Stereoselective Functionalization

The precise control over chemical reactions to yield specific isomers is a central goal of modern organic synthesis. For a molecule like Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, with multiple potential reaction sites, achieving regio- and stereoselectivity is crucial for developing targeted therapeutic agents or functional materials. Future research is heavily invested in discovering and optimizing novel catalytic systems to achieve this control.

One promising strategy involves the use of organometallic reagents for selective functionalization. For example, successive regio- and chemoselective magnesiations of pyrimidines using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) have been shown to produce highly functionalized derivatives in excellent yields after trapping with various electrophiles. nih.gov This method allows for the targeted modification of the pyrimidine ring. nih.gov

Beyond metal-mediated catalysis, researchers are exploring a wide array of catalytic systems. These include zirconium-based catalysts for cycloadditions, copper catalysts for reactions involving nitriles, and ruthenium complexes for multicomponent tandem syntheses. mdpi.com An emerging and particularly "green" area is the development of autocatalytic systems, where a reactant or product also serves as the catalyst for the reaction. A recently developed one-pot tandem reaction for synthesizing pyrimidine-fused quinolines utilizes barbituric acid in a dual role as both a substrate and a catalyst, offering an environmentally benign approach. rsc.org The development of iodide-catalyzed alkene sulfenoamination to produce 1,4-benzothiazines also highlights the potential for novel, metal-free catalytic systems to achieve high regio- and stereoselectivity. nih.gov

Table 2: Examples of Novel Catalytic Systems for Pyrimidine Functionalization

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| TMPMgCl·LiCl | Magnesiation | Enables regio- and chemoselective functionalization of the pyrimidine ring. nih.gov | nih.gov |

| Copper Catalysts | Tandem Reaction / Cyclization | Facilitates the synthesis of pyrimidine derivatives from alkynes and nitriles. mdpi.com | mdpi.com |

| Ruthenium Complexes | [3+2+1] Tandem Synthesis | Allows for the direct synthesis of 2-(N-alkylamino)pyrimidines from alcohols. mdpi.com | mdpi.com |

| Barbituric Acid (Autocatalysis) | Tandem Reaction | Acts as both substrate and catalyst in an additive-free, regioselective synthesis. rsc.org | rsc.org |

| Zirconium Dioxide (ZrO2) Nanoparticles | Knoevenagel–Michael Addition | Acts as an efficient and recyclable heterogeneous catalyst in solvent-free conditions. researchgate.net | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Reaction Design

The fusion of artificial intelligence (AI) and chemistry is set to revolutionize organic synthesis. researchgate.netscispace.com For complex scaffolds like pyrimidines, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimize reactions. powertechjournal.comresearchgate.net These computational approaches can navigate the vastness of chemical space to identify promising new molecules and the most efficient ways to synthesize them. youtube.com

One of the key applications of AI in this field is the prediction of reaction outcomes. researchgate.netmdpi.com By analyzing massive datasets of known chemical reactions, ML algorithms can forecast the likely products, yields, and optimal conditions for new transformations, saving significant time and resources compared to traditional trial-and-error experimentation. researchgate.netresearchgate.net This predictive power extends to retrosynthesis, where AI can propose step-by-step synthetic pathways for a target molecule, breaking it down into simpler, commercially available starting materials. youtube.commdpi.com

Furthermore, machine learning models are being developed specifically for pyrimidine derivatives. researchgate.net These models can predict the properties of new pyrimidine compounds, such as their potential as corrosion inhibitors, by analyzing their molecular structures and descriptors. researchgate.net As these AI tools become more sophisticated, they will not only suggest novel molecular designs but also provide the complete synthetic recipe, ensuring that the proposed molecules are synthetically accessible. youtube.com This integration of design and synthesis promises to streamline the entire discovery pipeline, from initial concept to laboratory validation. scispace.commdpi.com

Development of Highly Efficient and Atom-Economical Synthetic Pathways for the Pyrimidine Acetate (B1210297) Core

A central principle of green chemistry is atom economy, which measures the efficiency of a reaction by how much of the starting materials are incorporated into the final product. Developing highly efficient and atom-economical pathways to the pyrimidine acetate core is a key area of future research. This involves designing synthetic routes that minimize waste by avoiding the use of stoichiometric reagents and protecting groups, and by combining multiple transformations into a single operation.

Tandem reactions, also known as cascade or domino reactions, are a powerful strategy for improving efficiency. In a tandem process, a sequence of intramolecular or intermolecular reactions occurs in a single pot under the same conditions, avoiding the need for purification of intermediates. researchgate.net This approach leads to high yields and simple workups. researchgate.net Multicomponent reactions (MCRs), as mentioned earlier, are inherently atom-economical as they combine three or more starting materials directly into a complex product in one step. rasayanjournal.co.in

The development of modular synthetic platforms also contributes to efficiency. acs.org Such platforms use robust, pre-established chemical reactions to systematically elaborate a core fragment. For example, the use of Suzuki-Miyaura cross-coupling reactions with boronate-functionalized building blocks allows for the rapid diversification of a pyrimidine core. acs.org By designing pathways like [4+2] or [2+2+2] cycloadditions, chemists can construct the pyrimidine ring and introduce multiple functional groups with high efficiency and control. mdpi.com These strategies, which focus on maximizing the incorporation of atoms from reactants to products, are essential for the sustainable and cost-effective production of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate and its derivatives.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-hydroxypyrimidine derivatives with ethyl haloacetates (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) under reflux conditions in polar aprotic solvents like DMF or DMSO. Post-reaction purification is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm the structure, particularly the ester group (-COOEt) and pyrimidine ring protons.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula.

- X-ray crystallography : Single-crystal analysis using SHELXL refines the 3D structure, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Q. How does the hydroxyl group on the pyrimidine ring influence reactivity?

The 5-hydroxyl group acts as a hydrogen-bond donor, affecting solubility in polar solvents and directing regioselectivity in reactions. For example, it can participate in tautomerization, influencing electrophilic substitution patterns on the pyrimidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use design of experiments (DoE) to test variables:

- Temperature : Higher temperatures (80–100°C) may accelerate reaction rates but risk side reactions.

- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity, while THF may reduce byproducts.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactions. Monitor progress via TLC or HPLC, and optimize purification gradients for column chromatography .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing -OH with -Cl or -F) and testing against biological targets (e.g., enzymes or cell lines). For example:

- Antimicrobial assays : Compare MIC (minimum inhibitory concentration) values against Gram-positive/negative bacteria.

- Enzyme inhibition : Use fluorescence-based assays to measure IC for target enzymes (e.g., kinases). Computational docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved?

- Refinement strategies : In SHELXL, apply restraints/constraints to disordered regions and validate with R and wR residuals.

- Twinned data : Use the TWIN/BASF commands in SHELX to model twin domains.

- Validation tools : Check for outliers in the CCDC Mercury interface or PLATON’s ADDSYM .

Q. What methodologies are used to study interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) in real-time.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes at atomic resolution .

Data Analysis and Interpretation

Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?

- Benchmark computational methods : Compare DFT (e.g., B3LYP/6-31G*) calculations with experimental reaction barriers.

- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations.

- Error analysis : Statistically evaluate outliers using Student’s t-test or ANOVA .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess phenotypic rescue.

- Metabolic profiling : LC-MS/MS tracks metabolite changes in treated vs. untreated cells.

- Pathway analysis : Enrichment tools like DAVID or KEGG map affected pathways .

Structural and Functional Comparisons

Q. How does Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate compare to analogs like Ethyl 2-(6-chloropyridin-2-yl)acetate?

- Reactivity : The pyrimidine ring’s electron-deficient nature enhances electrophilic substitution compared to pyridine analogs.

- Bioactivity : Chlorine substitution (e.g., 6-chloropyridine) may improve lipophilicity and membrane permeability but reduce hydrogen-bonding capacity.

- Crystallography : Pyrimidine derivatives often exhibit stronger π-π stacking than pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.